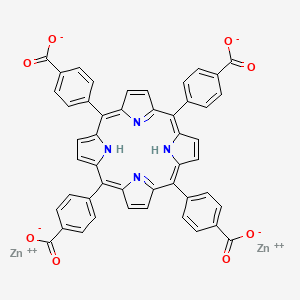
Zinc(II) 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate: is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is known for its unique structure, which includes a zinc ion coordinated to a porphyrin ring with four benzoate groups attached. The presence of zinc enhances the compound’s stability and reactivity, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate typically involves the reaction of a porphyrin precursor with a zinc salt. One common method includes the use of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) and zinc chloride (ZnCl₂) in a solvent such as dimethylformamide (DMF). The mixture is stirred at elevated temperatures (e.g., 100°C) for several hours to facilitate the coordination of zinc to the porphyrin ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a photosensitizer to generate reactive oxygen species.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often under light irradiation.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield various functionalized porphyrin derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions. Its ability to generate reactive oxygen species under light irradiation makes it valuable for studying oxidation processes .
Biology and Medicine: The compound’s interaction with biological molecules, such as DNA and proteins, is of significant interest. It has been studied for its potential in cancer therapy, particularly in targeting and stabilizing G-quadruplex structures in DNA, which are associated with cancer cell proliferation .
Industry: In industrial applications, the compound is used in the development of organic solar cells and sensors. Its unique electronic properties make it suitable for use in optoelectronic devices .
Mécanisme D'action
The mechanism of action of Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate involves its ability to coordinate with various molecular targets. The zinc ion in the compound can interact with nitrogen-containing ligands, such as those found in DNA and proteins. This interaction can stabilize specific molecular structures, such as G-quadruplexes in DNA, thereby inhibiting processes like telomerase activity in cancer cells .
Additionally, the compound’s ability to generate reactive oxygen species under light irradiation is a key aspect of its mechanism. This property is exploited in photodynamic therapy, where the compound is used to selectively destroy cancer cells through oxidative damage .
Comparaison Avec Des Composés Similaires
Zinc(II)-5,10,15,20-tetrakis(α-pyridino-m-tolyl)porphyrin tetrabromide: This compound also features a zinc ion coordinated to a porphyrin ring but with pyridino-m-tolyl groups instead of benzoate groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonylphenyl groups attached to the porphyrin ring, offering different reactivity and applications.
5,10,15,20-Tetrakis(4-aminophenyl)porphyrinato zinc(II):
Uniqueness: Zinc(II) 4,4’,4’‘,4’‘’-(porphyrin-5,10,15,20-tetrayl)tetrabenzoate is unique due to its specific combination of zinc coordination and benzoate groups. This structure imparts distinct electronic and photophysical properties, making it particularly effective as a photosensitizer and catalyst. Its ability to interact with biological molecules and generate reactive oxygen species under light irradiation further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C48H26N4O8Zn2 |
|---|---|
Poids moléculaire |
917.5 g/mol |
Nom IUPAC |
dizinc;4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.2Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);;/q;2*+2/p-4 |
Clé InChI |
SEKBPMBXYZCVSM-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



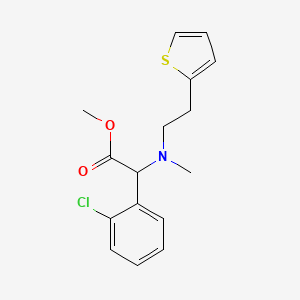
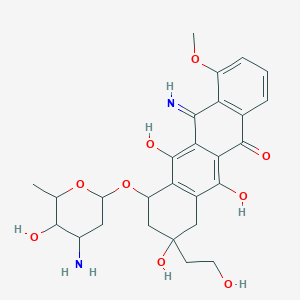

![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

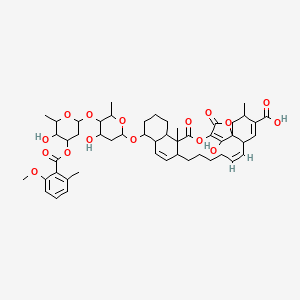
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)
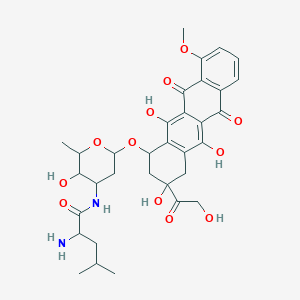
![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)
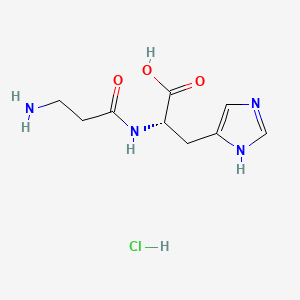
![1-[2-[[2-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12296935.png)

